molecular formula C19H21NO3 B5145451 2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine

Cat. No.: B5145451
M. Wt: 311.4 g/mol
InChI Key: IMXXRDJKUAZOLN-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-phenoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: A simpler morpholine derivative with similar structural features but lacking the phenoxybenzoyl group.

    4-(2-phenoxybenzoyl)morpholine: A related compound with a similar structure but without the dimethyl groups at positions 2 and 6.

Uniqueness

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine is unique due to the presence of both the dimethyl groups and the phenoxybenzoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2-phenoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-12-20(13-15(2)22-14)19(21)17-10-6-7-11-18(17)23-16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXXRDJKUAZOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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